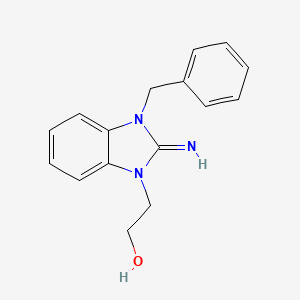![molecular formula C24H20ClF3N2O4S B11665741 Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate](/img/structure/B11665741.png)
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}-4-甲基-2-(3-甲基苯甲酰胺基)噻吩-3-羧酸乙酯是一种复杂的有机化合物,属于噻吩衍生物类。噻吩是含有硫的杂环化合物,因其广泛的生物活性及其在药物化学中的应用而受到广泛研究。这种化合物,特别是由于其潜在的药理特性及其在各种化学反应中的作用而受到关注。
准备方法
合成路线和反应条件
5-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}-4-甲基-2-(3-甲基苯甲酰胺基)噻吩-3-羧酸乙酯的合成通常涉及多步有机反应。该过程从噻吩核的制备开始,然后通过酰化、酰胺化和酯化等反应引入各种取代基。这些反应中常用的试剂包括酰氯、胺和乙醇。反应条件通常涉及使用催化剂、溶剂和控制温度以获得高产率和纯度。
工业生产方法
在工业环境中,这种化合物的生产可能涉及大规模间歇或连续流动工艺。使用自动化反应器和先进的纯化技术,如色谱法和结晶法,确保高效生产高质量化合物。安全措施和环境因素在工业生产中也很重要,以最大限度地减少有害副产物的释放。
化学反应分析
反应类型
5-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}-4-甲基-2-(3-甲基苯甲酰胺基)噻吩-3-羧酸乙酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修改现有的官能团。
还原: 还原反应可用于去除含氧基团或将双键转化为单键。
取代: 该化合物可以发生亲核或亲电取代反应,其中一个取代基被另一个取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂和亲电试剂。反应条件,如温度、溶剂和pH值,被仔细控制以实现所需的转化。
主要产品
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羧酸或酮,而取代反应可能引入新的芳族或脂肪族基团。
科学研究应用
5-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}-4-甲基-2-(3-甲基苯甲酰胺基)噻吩-3-羧酸乙酯有几个科学研究应用:
化学: 该化合物被用作合成更复杂分子的构建块,以及各种有机反应的试剂。
生物学: 它因其潜在的生物活性而被研究,包括抗菌、抗炎和抗癌特性。
医学: 该化合物正在研究其潜在的治疗应用,特别是在开发新药方面。
工业: 它用于生产特种化学品和材料,如聚合物和染料。
作用机制
5-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}-4-甲基-2-(3-甲基苯甲酰胺基)噻吩-3-羧酸乙酯的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,抑制或激活其功能。这种相互作用会导致各种生物学效应,例如抑制微生物生长或调节炎症反应。涉及的确切分子靶点和途径取决于特定的生物学环境以及化合物的结构-活性关系。
相似化合物的比较
5-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}-4-甲基-2-(3-甲基苯甲酰胺基)噻吩-3-羧酸乙酯可以与其他噻吩衍生物进行比较,例如:
5-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}-4-甲基-2-(3-甲基苯甲酰胺基)噻吩-3-羧酸乙酯: 该化合物具有类似的核心结构,但噻吩环上连接的取代基不同。
5-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}-4-甲基-2-(3-甲基苯甲酰胺基)噻吩-3-羧酸: 该化合物具有羧酸基团而不是酯基团,这可能会影响其反应性和生物活性。
2-(3-甲基苯甲酰胺基)-4-甲基-5-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}噻吩-3-羧酰胺: 该化合物具有酰胺基团而不是酯基团,这可能会影响其溶解度和药代动力学性质。
5-{[2-氯-5-(三氟甲基)苯基]氨基甲酰基}-4-甲基-2-(3-甲基苯甲酰胺基)噻吩-3-羧酸乙酯的独特之处在于其取代基的特定组合,赋予其独特的化学和生物学特性。
属性
分子式 |
C24H20ClF3N2O4S |
|---|---|
分子量 |
524.9 g/mol |
IUPAC 名称 |
ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H20ClF3N2O4S/c1-4-34-23(33)18-13(3)19(35-22(18)30-20(31)14-7-5-6-12(2)10-14)21(32)29-17-11-15(24(26,27)28)8-9-16(17)25/h5-11H,4H2,1-3H3,(H,29,32)(H,30,31) |
InChI 键 |
WCURZRZBWURETA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E,5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11665659.png)
![N-benzyl-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665663.png)
![4-(2-chlorobenzyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]piperazin-1-amine](/img/structure/B11665666.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11665672.png)
![2-(Morpholin-4-YL)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B11665673.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665682.png)
![(5Z)-5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11665687.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665694.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide](/img/structure/B11665702.png)
![5-[4-(Benzyloxy)phenyl]-2-(1-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11665704.png)
![2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-cyclopropylacetamide](/img/structure/B11665709.png)
![(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665717.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665734.png)
